(S)-Esmolol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

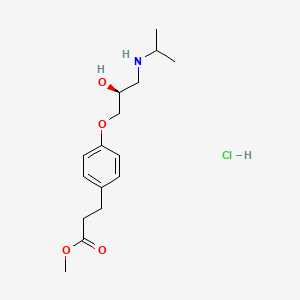

methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4.ClH/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3;/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKNCWBANDDJJL-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735380 | |

| Record name | Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112923-91-8 | |

| Record name | Esmolol hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112923918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(4-{(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESMOLOL HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX80X52FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Stereospecific Synthesis of (S)-Esmolol Hydrochloride: A Technical Guide for Drug Development Professionals

Foreword: Precision in Pharmacology – The Imperative of (S)-Esmolol

Esmolol is a short-acting, cardioselective beta-1 adrenergic receptor blocker, administered intravenously for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter. The pharmacological activity of esmolol resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is significantly less potent, making the stereospecific synthesis of (S)-Esmolol Hydrochloride not just an academic exercise, but a critical requirement for producing a safe and effective therapeutic agent. This guide provides an in-depth technical overview of the prevalent stereospecific synthetic strategies for this compound, offering field-proven insights for researchers and drug development professionals.

Foundational Strategies for Asymmetric Synthesis

The synthesis of (S)-Esmolol hinges on the stereoselective formation of the chiral secondary alcohol moiety. Two primary strategies have proven to be robust and scalable: the chemo-enzymatic kinetic resolution of a racemic intermediate and the asymmetric synthesis via a chiral catalyst or building block.

Chemo-enzymatic Kinetic Resolution: Harnessing Nature's Specificity

This approach leverages the high enantioselectivity of enzymes, particularly lipases, to resolve a racemic mixture of a key intermediate. A prominent route involves the kinetic resolution of the racemic chlorohydrin, methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate.

-

Lipase Selection: Lipases, such as Candida antarctica lipase B (CALB), are chosen for their ability to selectively acylate one enantiomer of the racemic chlorohydrin, leaving the other enantiomer unreacted and in high enantiomeric excess (ee).[1][2] The choice of lipase is critical, as different lipases can exhibit opposite enantioselectivities. For instance, lipases from Pseudomonas cepacia and Candida rugosa have also been effectively used.[3][4]

-

Acyl Donor: Vinyl esters, such as vinyl butanoate or vinyl acetate, are excellent acyl donors in these reactions.[1][3] The enol formed as a byproduct tautomerizes to a ketone, driving the reaction forward and making the acylation irreversible.

-

Solvent System: The choice of solvent can significantly impact enzyme activity and selectivity. Acetonitrile is often preferred as a greener alternative to toluene or dichloromethane.[1]

Caption: Chemo-enzymatic synthesis of this compound.

Asymmetric Synthesis via Hydrolytic Kinetic Resolution (HKR)

A highly efficient alternative is the hydrolytic kinetic resolution of the racemic epoxide, methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate, using a chiral salen-cobalt(III) complex, commonly known as Jacobsen's catalyst.[5]

The Jacobsen's catalyst facilitates the enantioselective ring-opening of one of the epoxide enantiomers with water.[6] This process involves a cooperative bimetallic mechanism where one catalyst molecule activates the epoxide as a Lewis acid, and another activates the water molecule, enhancing its nucleophilicity.[7][8] This dual activation model explains the high enantioselectivity observed in this reaction. The unreacted epoxide enantiomer, which is the desired (S)-epoxide, is recovered with high enantiomeric purity.

Caption: Asymmetric synthesis of (S)-Esmolol via Jacobsen's HKR.

Chiral Pool Synthesis

Another direct approach involves starting from a commercially available chiral building block, such as (S)-glycidol or its derivatives. This method avoids the need for a resolution step.

A patent describes the condensation of methyl p-hydroxyphenylpropionate with an (S)-glycidol derivative in the presence of a base to form the chiral epoxide intermediate directly.[9] This is then followed by amination and salt formation.

Comparative Analysis of Synthetic Routes

The choice of synthetic route in an industrial setting is a multifactorial decision involving yield, enantiomeric excess, cost of goods, and process robustness.

| Synthetic Route | Key Chiral Step | Typical Yield of Chiral Intermediate | Typical Enantiomeric Excess (ee) | Key Advantages | Key Challenges |

| Chemo-enzymatic | Lipase-catalyzed kinetic resolution of chlorohydrin | 43% for (R)-chlorohydrin[10] | >97%[1][10] | High enantioselectivity, mild reaction conditions, "green" catalyst. | Separation of the resolved product and unreacted substrate can be challenging. Enzyme cost and stability. |

| Asymmetric (HKR) | Jacobsen's catalyst-mediated HKR of epoxide | ~46% for (S)-epoxide[5] | >94%[5] | High enantioselectivity for a broad range of substrates, low catalyst loading.[11] | Cost and synthesis of the chiral catalyst. Separation of the epoxide and diol. |

| Chiral Pool | Use of (S)-glycidol derivative | Not explicitly stated, but generally high | Dependent on the purity of the starting material | Direct route, avoids resolution steps. | Availability and cost of the chiral starting material. |

Detailed Experimental Protocols

Protocol for Chemo-enzymatic Synthesis of (S)-Esmolol

This protocol is a synthesis of methodologies described in the literature.[1][3][10]

Step 1: Synthesis of Racemic Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate

-

To a solution of methyl 3-(4-hydroxyphenyl)propanoate (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Add epichlorohydrin (1.2 equivalents) and reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude racemic epoxide.

Step 2: Synthesis of Racemic Methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate

-

Dissolve the crude racemic epoxide in a suitable solvent such as dichloromethane.

-

Add a source of chloride, such as lithium chloride or by bubbling HCl gas, and a proton source like acetic acid.

-

Stir the reaction at room temperature until the epoxide is consumed (monitor by TLC).

-

Work up the reaction by washing with aqueous bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate to yield the racemic chlorohydrin.

Step 3: Lipase-Catalyzed Kinetic Resolution

-

Dissolve the racemic chlorohydrin (1 equivalent) in acetonitrile.

-

Add Candida antarctica lipase B (CALB) and vinyl butanoate (0.6 equivalents).

-

Stir the mixture at 30-38°C for 24-48 hours.[1]

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the unreacted (R)-chlorohydrin.

-

Once the desired ee is reached, filter off the enzyme.

-

Separate the (R)-chlorohydrin from the (S)-ester by column chromatography.

Step 4: Synthesis of (S)-Esmolol

-

To the purified (R)-chlorohydrin, add an excess of isopropylamine (e.g., 10 equivalents) in a suitable solvent like water or methanol.

-

Reflux the mixture for 5-7 hours. The reaction proceeds via an epoxide intermediate with inversion of configuration.

-

Remove the excess isopropylamine and solvent under reduced pressure.

-

Purify the resulting (S)-Esmolol free base by column chromatography or crystallization.

Step 5: Formation of this compound

-

Dissolve the purified (S)-Esmolol base in a suitable solvent like ethyl acetate or a mixture of methanol and isopropyl acetate.[12][13]

-

Cool the solution and slowly add a solution of HCl in an organic solvent (e.g., HCl in isopropanol or ethyl acetate) until the pH is acidic (pH ~3).

-

Stir the mixture at low temperature (0-10°C) to induce crystallization.

-

Collect the white solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.

Protocol for Asymmetric Synthesis via Jacobsen's HKR

This protocol is based on the work of Narsaiah and Kumar.[5]

Step 1: Synthesis of Racemic Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate

-

Follow Step 1 from the chemo-enzymatic protocol.

Step 2: Hydrolytic Kinetic Resolution

-

To the racemic epoxide (1 equivalent), add (R,R)-salen Co(III) catalyst (Jacobsen's catalyst, 0.5 mol%).

-

Add water (0.55 equivalents) and stir the mixture at 0°C to room temperature for 8 hours.

-

Monitor the reaction by chiral HPLC.

-

Upon completion, separate the desired (S)-epoxide from the (R)-diol by column chromatography.

Step 3 & 4: Synthesis of (S)-Esmolol and its Hydrochloride Salt

-

Follow Steps 4 and 5 from the chemo-enzymatic protocol, starting with the purified (S)-epoxide. The reaction of the (S)-epoxide with isopropylamine will directly yield (S)-Esmolol.

Impurity Profiling and Control

For any pharmaceutical manufacturing process, understanding and controlling impurities is paramount.

Common Process-Related Impurities:

-

Esmolol Free Acid: Formed by the hydrolysis of the methyl ester group of esmolol.[14][15]

-

Esmolol Dimer: Can be formed from side reactions of the epoxide intermediate.[14][15]

-

N-Ethyl Esmolol and Esmolol Isopropyl Amide Analog: These can arise from impurities in the starting materials or side reactions.[14][15]

-

Diol Impurity: The corresponding diol from the hydrolysis of the epoxide can be carried through if not properly separated.

Control Strategies:

-

Raw Material Purity: Use high-purity starting materials and reagents.

-

Reaction Optimization: Optimize reaction conditions (temperature, pH, reaction time) to minimize the formation of by-products.[]

-

Purification: Employ robust purification methods, such as multi-step crystallization, to effectively remove impurities.[12][13] The final crystallization of the hydrochloride salt is a critical step for achieving high purity.[12]

Conclusion and Future Outlook

The stereospecific synthesis of this compound is a well-established field with several viable and scalable routes. Both chemo-enzymatic resolution and asymmetric catalysis offer excellent enantioselectivity. The choice of a particular route will depend on a company's specific capabilities, cost considerations, and desired "greenness" of the process. Future advancements will likely focus on the development of more active and recyclable catalysts, as well as the implementation of continuous flow processes to improve efficiency and reduce waste. A thorough understanding of the synthetic pathways, reaction mechanisms, and impurity formation is essential for the successful development and manufacturing of this critical cardiovascular drug.

References

-

Troøyen, S. H., Bocquin, L., Tennfjord, A. L., Klungseth, K., & Jacobsen, E. E. (2022). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. Catalysts, 12(9), 980. [Link]

-

Troøyen, S. H., Bocquin, L., Tennfjord, A. L., Klungseth, K., & Jacobsen, E. E. (2022). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. ResearchGate. [Link]

-

Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362. [Link]

- CN117209387B - A kind of esmolol hydrochloride salt formation and purification process - Google Patents. (n.d.).

-

Banoth, L., & Banerjee, U. C. (2017). New chemical and chemo-enzymatic synthesis of (RS)-, (R)-, and (S)-esmolol. Arabian Journal of Chemistry, 10, S3603–S3613. [Link]

-

Banoth, L., & Banerjee, U. C. (2014). New chemical and chemo-enzymatic synthesis of (RS)-, (R)-, and (S)-esmolol. CORE. [Link]

-

Narsaiah, A. V., & Kumar, J. K. (2011). Novel Asymmetric Synthesis of (S)-Esmolol Using Hydrolytic Kinetic Resolution. Synthetic Communications, 41(11), 1603–1608. [Link]

-

Banoth, L., & Banerjee, U. C. (2017). New chemo-enzymatic route for (R)- and (S)-esmolol. ResearchGate. [Link]

-

Wipf, P. (2006). 9. Jacobsen-Katsuki Epoxidations. Wipf Group. [Link]

- CN1217320A - Process for synthesizing and refining esmolol hydrochloride - Google Patents. (n.d.).

-

Larrow, J. F., & Jacobsen, E. N. (2004). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Comprehensive Asymmetric Catalysis, 1-3, 123-152. [Link]

-

Reddy, M. S., Reddy, M. S., & Chakravarthy, I. E. (2016). Structural identification and characterization of impurities in Esmolol hydrochloride. Semantic Scholar. [Link]

-

Larrow, J. F., & Jacobsen, E. N. (2004). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Semantic Scholar. [Link]

-

Banoth, L., & Banerjee, U. C. (2017). New chemical and chemo-enzymatic synthesis of (RS)-, (R)-, and (S)-esmolol. Arabian Journal of Chemistry, 10, S3603-S3613. [Link]

-

Hansen Troøyen, S. (2022). Synthesis of enantiopure ß-blocker (S)-esmolol. Norwegian Research Information Repository. [Link]

-

Reddy, M. S., et al. (2016). Structural identification and characterization of impurities in Esmolol hydrochloride. Der Pharma Chemica, 8(4), 296-300. [Link]

- CN101891636A - Novel method for preparing esmolol hydrochloride optical isomer - Google Patents. (n.d.).

-

Jacobsen, E. E., & Gundersen, M. A. (2024). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. International Journal of Molecular Sciences, 25(6), 3497. [Link]

-

Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Jacobsen HKR - The best reaction in organic chemistry? (2022, September 12). YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. CN101891636A - Novel method for preparing esmolol hydrochloride optical isomer - Google Patents [patents.google.com]

- 10. nva.sikt.no [nva.sikt.no]

- 11. researchgate.net [researchgate.net]

- 12. CN117209387B - A kind of esmolol hydrochloride salt formation and purification process - Google Patents [patents.google.com]

- 13. CN1217320A - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]

- 14. Structural identification and characterization of impurities in Esmolol hydrochloride | Semantic Scholar [semanticscholar.org]

- 15. derpharmachemica.com [derpharmachemica.com]

(S)-Esmolol Hydrochloride chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of (S)-Esmolol Hydrochloride

Introduction

This compound is the hydrochloride salt of the S-enantiomer of Esmolol, a potent and ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its primary clinical application is in the rapid control of ventricular rate in patients with supraventricular arrhythmias and for managing tachycardia and hypertension in acute settings, such as perioperative and postoperative care.[1][3] The defining characteristic of Esmolol is its unique pharmacokinetic profile, featuring a rapid onset of action within 60 seconds and an exceptionally short elimination half-life of approximately nine minutes.[1][3] This rapid clearance is a direct consequence of its chemical structure, specifically the labile aliphatic methyl ester group, which is readily hydrolyzed by esterases in the cytosol of red blood cells.[3][4]

This guide provides a comprehensive exploration of the core chemical properties and structural attributes of this compound. As the pharmacologically active isomer, understanding the specific characteristics of the (S)-enantiomer is critical for researchers, formulation scientists, and analytical chemists in the field of drug development. We will delve into its physicochemical properties, structural elucidation through spectroscopic methods, synthesis, and the analytical protocols required for its quality control, providing the causal insights behind its behavior and the methodologies used for its characterization.

Chemical Identity and Nomenclature

Precise identification is the foundation of all chemical and pharmaceutical development. This compound is systematically named and registered under several identifiers that ensure its unambiguous recognition in scientific literature, regulatory submissions, and commercial databases.

| Identifier | Value | Source |

| IUPAC Name | methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride | [5] |

| CAS Number | 112923-91-8 | [5] |

| Molecular Formula | C₁₆H₂₆ClNO₄ | [5][6] |

| Molecular Weight | 331.8 g/mol | [5][6] |

| Synonyms | Esmolol hydrochloride, (S)-; (S)-Methyl 3-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)propanoate hydrochloride | [5] |

Physicochemical Properties

The therapeutic utility and formulation strategy for an active pharmaceutical ingredient (API) are dictated by its physicochemical properties.

General Properties

This compound is a white to off-white crystalline powder.[3][6] It is a relatively hydrophilic compound, a characteristic that influences its formulation as an aqueous solution for intravenous administration.[3]

| Property | Value | Remarks | Source |

| Melting Point | 85-86 °C | For the racemic mixture. | [6] |

| Solubility | Very soluble in water; Freely soluble in alcohol. | The high water solubility is essential for its use in parenteral formulations. | [3][7] |

| Log P (Octanol/Water) | 0.42 (at pH 7.0) | Indicates its hydrophilic nature, in stark contrast to more lipophilic beta-blockers like propranolol (Log P = 17.0). | [3] |

Chemical Stability and Degradation Pathways

The stability profile of this compound is a critical consideration for its formulation, storage, and administration. The molecule's susceptibility to degradation directly impacts its potency and safety.

-

Hydrolytic Degradation : The ester linkage is the most vulnerable functional group in the Esmolol molecule. It is highly susceptible to hydrolysis, which is the primary degradation pathway.[8][] This reaction is catalyzed by both acidic and basic conditions and results in the formation of the main degradation product, the corresponding carboxylic acid (ASL-8123), and methanol.[2][4] The inherent lability of this ester bond is, paradoxically, the basis for its therapeutic advantage, as rapid in-vivo hydrolysis by red blood cell esterases leads to its ultra-short duration of action.[3][4] From a formulation perspective, this instability necessitates careful pH control. The optimal pH for stability in aqueous solutions is approximately 5.0.[8]

-

Thermal and Photolytic Stability : Esmolol is also sensitive to heat and light.[] Thermal stress can accelerate hydrolysis and other degradation reactions.[] Exposure to light has been shown to promote the formation of various degradation products, necessitating storage in light-resistant containers.[] For parenteral products, while terminal sterilization by autoclaving (e.g., 121°C for 15 minutes) is a standard method for ensuring sterility, it presents a significant challenge for Esmolol due to its thermal sensitivity.[8] Specialized formulations have been developed to improve its stability under such conditions.[8]

Chemical Structure and Stereochemistry

The molecular architecture of (S)-Esmolol dictates its biological activity and chemical behavior.

Caption: Chemical structure of this compound.

The structure features several key functional groups:

-

Aromatic Ring with a Propanoate Side Chain : The para-substituted benzene ring is common to many beta-blockers. The methyl propanoate ester group is the unique feature responsible for its rapid metabolism.

-

Ether Linkage : Connects the aromatic ring to the propanolamine side chain.

-

Propanolamine Side Chain : This is the pharmacophore responsible for beta-adrenergic receptor antagonism. It contains:

-

A secondary alcohol on a chiral center.

-

A secondary amine with an isopropyl substituent. The nature of the amine's substituent influences the receptor selectivity.

-

Stereochemistry

Esmolol possesses one asymmetric (chiral) center at the carbon atom bearing the hydroxyl group.[3] This gives rise to two enantiomers, (S)-Esmolol and (R)-Esmolol. The beta-blocking activity resides almost exclusively in the (S)-enantiomer, which is a common feature for this class of drugs. The hydrochloride salt is formed by the protonation of the secondary amine, which enhances water solubility.

Polymorphism

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can have different physical properties, including solubility and stability, which can impact drug product performance. Systematic investigations have identified at least three solvent-free polymorphic forms of Esmolol Hydrochloride (Form A, Form B, and Form C).[10] Characterization using techniques like single-crystal X-ray diffraction reveals differences in hydrogen-bonding interactions and molecular packing among these forms.[10] Control of polymorphism is therefore a critical aspect of the manufacturing process to ensure batch-to-batch consistency.

Synthesis and Purification

The synthesis of Esmolol Hydrochloride typically involves the reaction of a phenolic precursor with an epoxide, followed by reaction with isopropylamine and subsequent salt formation. A representative synthetic pathway is as follows:

-

Epoxide Formation : The starting material, methyl 3-(4-hydroxyphenyl)propanoate, is reacted with epichlorohydrin to form the key intermediate, 3-[4-(2,3-epoxypropoxy)phenyl] methyl propionate.

-

Ring Opening : The epoxide ring of the intermediate is then opened by nucleophilic attack from isopropylamine. This reaction establishes the required 2-hydroxy-3-(isopropylamino)propoxy side chain. The reaction is typically carried out in a suitable solvent like methanol.[11][12]

-

Salt Formation and Purification : The resulting free base (Esmolol) is an oily substance. It is dissolved in a solvent such as ethyl acetate, and hydrogen chloride gas is introduced to precipitate the hydrochloride salt.[11][12] The crude product is then purified by recrystallization from a suitable solvent to yield the final, high-purity API.[11]

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and potency of this compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique for its analysis.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the standard for assay and impurity profiling. Such a method must be able to separate the active ingredient from its degradation products and any process-related impurities.

Caption: General workflow for HPLC analysis of (S)-Esmolol HCl.

Experimental Protocol: HPLC Assay for Esmolol Hydrochloride

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for the analysis of Esmolol Hydrochloride, ensuring a self-validating and robust system.[13]

1. Materials and Reagents:

-

Esmolol Hydrochloride Reference Standard (RS)

-

Esmolol Hydrochloride Sample (API or drug product)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Purified water

-

Hydrochloric acid (1 N)

2. Chromatographic System:

-

Mode: Liquid Chromatography (LC)

-

Detector: UV, 222 nm

-

Column: 3.9-mm x 30-cm; 10-µm packing L1 (C18)

-

Flow Rate: 2 mL/min

-

Injection Volume: 20 µL

3. Solution Preparation:

-

Buffer: Dissolve 3.0 g of KH₂PO₄ in 650 mL of water.

-

Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile, Methanol, and Buffer (150:200:650 v/v/v).

-

Standard Solution (200 µg/mL): Accurately weigh a quantity of USP Esmolol Hydrochloride RS and dissolve in water to obtain a final concentration of 200 µg/mL.

-

Sample Solution (200 µg/mL): Prepare a solution of the Esmolol Hydrochloride sample in water to obtain a nominal concentration of 200 µg/mL.

-

System Suitability Solution: To demonstrate that the system can separate Esmolol from its primary degradant, prepare a 1 mg/mL solution of Esmolol Hydrochloride RS in 1 N hydrochloric acid and let it stand for at least 30 minutes to induce partial degradation. Dilute this solution with water to a final concentration of 0.2 mg/mL.[13]

4. System Suitability Test (SST):

-

Inject the System Suitability Solution.

-

Causality: The SST is crucial for validating the method's performance before analyzing samples. The forced degradation sample ensures the method is "stability-indicating." The primary degradant, esmolol free acid, should be resolved from the parent esmolol peak. The relative retention times are approximately 0.41 for the free acid and 1.0 for esmolol.[14]

-

Inject the Standard Solution in replicate (e.g., five times).

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the replicate injections should be not more than 2.0%. The tailing factor for the esmolol peak should be not more than 2.0.[14] These criteria ensure the precision and peak symmetry are acceptable for accurate quantification.

5. Procedure:

-

Inject the Standard Solution and the Sample Solution into the chromatograph.

-

Record the peak responses.

-

Calculate the percentage of esmolol hydrochloride in the sample using the peak areas from the chromatograms of the Standard and Sample solutions.

Calculation: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Conclusion

This compound is a well-characterized API whose therapeutic value is intrinsically linked to its chemical structure. The presence of a metabolically labile ester group provides a unique, ultra-short-acting pharmacological profile, while the hydrophilic propanolamine pharmacophore ensures potent beta-1 adrenergic blockade. This same ester group, however, presents significant challenges in terms of chemical stability, demanding rigorous control over pH, temperature, and light exposure during formulation and storage. A thorough understanding of its physicochemical properties, stereochemistry, and degradation pathways, coupled with robust, validated analytical methods like the HPLC protocol detailed herein, is fundamental to the successful development and quality control of this critical care medication.

References

-

National Center for Biotechnology Information. (n.d.). Esmolol - StatPearls. In NCBI Bookshelf. Retrieved from [Link]

-

Medically Reviewed by B.S. Anand, M.D. (2025). What is the mechanism of action of esmolol (beta-1 adrenergic receptor blocker)?. Medscape. Retrieved from [Link]

-

Wikipedia. (n.d.). Esmolol. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Esmolol Hydrochloride?. Patsnap Synapse. Retrieved from [Link]

-

Wiener, H., & Tordjman, K. (1987). Pharmacology and pharmacokinetics of esmolol. PubMed. Retrieved from [Link]

- Woltang, D. C., & Men, A. (2003). U.S. Patent No. 6,528,540 B2. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Esmolol Hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Esmolol. PubChem Compound Database. Retrieved from [Link]

-

Das Gupta, V., & Pramar, Y. (1994). Stability of esmolol hydrochloride in intravenous solutions. PubMed. Retrieved from [Link]

-

PharmaCompass. (n.d.). Esmolol. Retrieved from [Link]

-

Wang, Y., et al. (2022). Insight into the Structure and Formation Mechanism of Esmolol Hydrochloride Polymorphs Based on Experiments and Molecular Simulations. Crystal Growth & Design. Retrieved from [Link]

-

Chaskar, S. G., & Avhad, P. S. (2018). Stability Indicating RP-HPLC Method Development and Validation of Esmolol in Bulk and Injection. ProQuest. Retrieved from [Link]

-

United States Pharmacopeia. (2025). Esmolol Hydrochloride. USP-NF. Retrieved from [Link]

-

SahadevReddy, M., et al. (2016). Structural identification and characterization of impurities in Esmolol hydrochloride. Der Pharma Chemica. Retrieved from [Link]

-

Kumar, G. S., et al. (2018). Spectrophotometric determination of esmolol hydrochloride using analytical reagents. International Journal of Applied Chemistry and Science. Retrieved from [Link]

-

Chaskar, S. G., & Avhad, P. S. (2018). Stability Indicating RP-HPLC Method Development and Validation of Esmolol in Bulk and Injection. Research Journal of Science and Technology. Retrieved from [Link]

-

Wang, Y., et al. (2013). Determination of the contents of esmolol hydrochloride for injection and related substances and its stability study. ResearchGate. Retrieved from [Link]

-

United States Pharmacopeial Convention. (2013). Esmolol Hydrochloride. USP-NF. Retrieved from [Link]

-

Wang, Y., et al. (2025). Uncovering the Solution Thermodynamic Properties of Esmolol Hydrochloride: Experiments and Molecular Simulations. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Roy, S., et al. (2010). Synthesis and evaluation of esmolol prodrugs for transdermal delivery. PubMed. Retrieved from [Link]

- Liu, Y. (2000). CN Patent No. 1217320A.

- Liu, Y. (2001). CN Patent No. 1074763C.

Sources

- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Esmolol hydrochloride | 81161-17-3 [chemicalbook.com]

- 4. Pharmacology and pharmacokinetics of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C16H26ClNO4 | CID 66587026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rjstonline.com [rjstonline.com]

- 8. US6528540B2 - Esmolol formulation - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN1217320A - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]

- 12. CN1074763C - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]

- 13. Esmolol Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 14. uspnf.com [uspnf.com]

(S)-Esmolol Hydrochloride discovery and development history

An In-depth Technical Guide to the Discovery and Development of (S)-Esmolol Hydrochloride

Prepared by a Senior Application Scientist

This compound, marketed as Brevibloc®, is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its development was a landmark in cardiovascular medicine, addressing the critical need for a titratable intravenous beta-blocker for managing acute tachyarrhythmias and hypertension in critical care settings.[2][3] This guide provides a comprehensive technical overview of the discovery and development history of this compound, from its conceptualization and synthesis to its pharmacological profiling, clinical evaluation, and regulatory approval. We will delve into the scientific rationale behind its unique molecular design, the evolution of its asymmetric synthesis, and the pivotal studies that established its safety and efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important therapeutic agent.

The Unmet Clinical Need: A Rationale for an Ultra-Short-Acting Beta-Blocker

Prior to the development of esmolol, the management of acute supraventricular tachycardia (SVT) and perioperative hypertension was often complicated by the long duration of action of available intravenous beta-blockers like propranolol.[4][5] While effective, these agents posed a significant risk; in the event of an adverse reaction such as severe bradycardia or hypotension, their effects could not be rapidly reversed. This was particularly problematic in critically ill patients with fluctuating hemodynamic states.[3][6] This created a clear therapeutic gap for a beta-blocker with a rapid onset and, crucially, a very short duration of action, allowing for precise, minute-to-minute titration of beta-blockade.[3] The ideal agent would offer clinicians the ability to quickly manage tachyarrhythmias or hypertension and just as quickly withdraw its effects if the patient's condition changed.

Drug Design and Discovery: The "Soft Drug" Concept

The core innovation behind esmolol lies in its design as a "soft drug."[1] A soft drug is a pharmacologically active compound that is designed to undergo predictable and rapid metabolism to a nontoxic, inactive metabolite.[1] This concept was central to achieving the desired ultra-short half-life.

Structure-Activity Relationship and Metabolic Design

The structure of esmolol is a testament to rational drug design. It is an aryloxypropanolamine, a chemical class common to many beta-blockers.[7] The key modification was the incorporation of a methyl ester group on the para-position of the phenyl ring.[1] This ester linkage is the molecule's Achilles' heel, making it susceptible to rapid hydrolysis by esterases present in the cytosol of red blood cells.[1][8][9]

This metabolic pathway is distinct from that of many other drugs, which are typically metabolized in the liver or by plasma cholinesterases.[1][9] The choice to target red blood cell esterases was deliberate. It ensures that the drug's clearance is not dependent on hepatic or renal function, which can be compromised in critically ill patients.[1][2] The total body clearance of esmolol is approximately 20 L/kg/hr, which is greater than cardiac output, highlighting a metabolism so rapid it is not limited by blood flow to any single organ.[1]

The hydrolysis of esmolol yields an inactive acid metabolite (ASL-8123) and methanol.[1][10] The acid metabolite has about 1/1500th the beta-blocking activity of the parent drug and is excreted by the kidneys.[10][11] The amount of methanol produced is comparable to endogenous levels.[1]

Stereoselectivity

Like many beta-blockers, the beta-blocking activity of esmolol resides almost exclusively in the (S)-enantiomer. The development, therefore, focused on the synthesis and clinical evaluation of the single (S)-isomer to provide a more specific therapeutic effect and avoid potential side effects associated with the inactive (R)-enantiomer.

Synthesis of this compound

The synthesis of enantiomerically pure (S)-Esmolol has evolved, with modern methods focusing on efficiency and stereochemical control. Chemo-enzymatic and asymmetric synthesis routes are now preferred for their high enantioselectivity.[12][13][14]

A Representative Asymmetric Synthesis Protocol

An efficient asymmetric synthesis of (S)-Esmolol can be achieved via hydrolytic kinetic resolution using a Jacobsen catalyst.[12][15] This protocol provides high enantioselectivity and is scalable.[12]

Step 1: Synthesis of Racemic Epoxide

-

Commercially available 4-hydroxy benzaldehyde is subjected to a Wittig reaction to yield (E)-methyl 3-(4-hydroxyphenyl) acrylate.[12]

-

The olefin is then reduced via catalytic hydrogenation (e.g., 10% Pd/C in ethyl acetate) to afford methyl 3-(4-hydroxyphenyl)propanoate.[12]

-

This saturated ester is reacted with epichlorohydrin in the presence of a base (e.g., K2CO3) in a suitable solvent like acetonitrile to yield the racemic epoxide, methyl 3-[4-(oxiran-2-ylmethoxy)-phenyl] propanoate.[12]

Step 2: Hydrolytic Kinetic Resolution

-

The racemic epoxide is subjected to hydrolytic kinetic resolution using a chiral (R,R)-salen-Co(III) complex (Jacobsen's catalyst).[12]

-

This reaction selectively hydrolyzes the (R)-epoxide to the corresponding diol, leaving the desired (S)-epoxide unreacted and in high enantiomeric excess.[12]

-

The (S)-epoxide can then be separated from the diol.

Step 3: Aminolysis to (S)-Esmolol

-

The purified (S)-epoxide is reacted with an excess of isopropylamine in water under reflux conditions.[12]

-

This reaction opens the epoxide ring to form the final product, (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, which is (S)-Esmolol.[12]

-

The free base is then converted to the hydrochloride salt.[16][17][18]

Caption: Mechanism of Action of (S)-Esmolol.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of esmolol is central to its clinical utility.

| Parameter | Value | Reference |

| Route of Administration | Intravenous | [2] |

| Onset of Action | 60 seconds (with loading dose) | [2] |

| Time to Steady State | ~5 minutes | [2] |

| Distribution Half-life | ~2 minutes | [1] |

| Elimination Half-life | ~9 minutes | [1][8] |

| Metabolism | Hydrolysis by red blood cell esterases | [1][8][9] |

| Primary Metabolite | ASL-8123 (inactive acid) | [10] |

| Protein Binding | ~55-60% | [1][2] |

| Excretion | Metabolites excreted in urine | [10][19] |

This rapid onset and extremely short half-life allow for precise control of beta-blockade. [19]If adverse effects occur, they dissipate within 10 to 30 minutes of discontinuing the infusion. [2][3]

Clinical Development and Trials

The clinical development program for esmolol focused on its primary indications: supraventricular tachyarrhythmias and perioperative tachycardia and hypertension. [8][20]

Supraventricular Tachycardia (SVT)

Multiple multicenter, randomized, controlled trials were conducted to establish efficacy and safety in SVT, particularly atrial fibrillation and atrial flutter. [21][22][23] A key study compared esmolol to a placebo in 71 patients with SVT. [22]* Primary Endpoint: A therapeutic response was defined as a ≥20% reduction in heart rate, a heart rate <100 bpm, or conversion to normal sinus rhythm. [22]* Results: 72% of patients receiving esmolol achieved a therapeutic response, compared to a significantly lower rate with placebo. The average effective dose was 97.5 µg/kg/min. [22]* Safety: The most common adverse event was hypotension (12%), which was transient and resolved within 30 minutes of stopping the infusion, consistent with esmolol's short half-life. [22] Another large, open-label study involving 160 patients with SVT found that 79% achieved a therapeutic response at a mean dose of 97.2 µg/kg/min. [23]These studies confirmed that esmolol was highly effective for the acute management of SVT. [21]

Perioperative Tachycardia and Hypertension

Esmolol was also evaluated for controlling hemodynamic responses during surgery. [2][24]Its titratability is ideal for blunting the hypertensive and tachycardic responses to stimuli like laryngoscopy and intubation without causing prolonged beta-blockade post-procedure. [2]Clinical trials demonstrated its efficacy and safety in this setting, making it a valuable tool for anesthesiologists. [2][3]

Regulatory Approval and Post-Marketing

Esmolol Hydrochloride, under the brand name Brevibloc, was first approved by the U.S. Food and Drug Administration (FDA) on December 31, 1986. [25][26]Its initial approval was for the short-term treatment of supraventricular tachycardia and for managing perioperative tachycardia and hypertension. [8][20] Over the years, the formulation has been refined. Notably, a concentrated 250 mg/mL ampule was withdrawn from the market after post-marketing reports identified a higher risk of medication errors associated with its dilution. [27]This led to the wider adoption of ready-to-use vials and premixed injection bags to enhance patient safety. [27]

Conclusion

The discovery and development of this compound is a prime example of rational drug design successfully addressing a specific clinical challenge. By incorporating a metabolically labile ester group into a cardioselective beta-blocker scaffold, scientists created an agent with an unprecedented level of control and safety for acute cardiovascular care. Its unique pharmacokinetic profile, driven by rapid hydrolysis in red blood cells, allows for precise titration and rapid reversal of effects, fundamentally changing the management of acute tachyarrhythmias and perioperative hemodynamics. The continued use of esmolol in critical care settings today is a testament to the foresight and scientific integrity that guided its development from concept to clinical reality.

References

-

Lee, H. S., et al. (2021). Esterases Involved in the Rapid Bioconversion of Esmolol after Intravenous Injection in Humans. Biological and Pharmaceutical Bulletin, 44(8), 1065-1073. [Link]

-

Lee, H. S., et al. (2021). Esterases Involved in the Rapid Bioconversion of Esmolol after Intravenous Injection in Humans. PubMed, 34344795. [Link]

-

Mehvar, R. (2023). Esmolol. StatPearls. [Link]

-

Pharmacology of Esmolol. (2024). YouTube. [Link]

-

Esmolol. Wikipedia. [Link]

-

Esmolol Injection: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Gorczynski, R. J. (1985). Basic pharmacology of esmolol. The American journal of cardiology, 56(11), 3F-13F. [Link]

-

Turlapaty, P., et al. (1987). Pharmacokinetics and pharmacodynamics of esmolol administered as an intravenous bolus. Clinical pharmacology and therapeutics, 41(6), 692-698. [Link]

-

Sum, C. Y., & Yacobi, A. (1984). Biochemical properties of blood esmolol esterase. Drug metabolism and disposition: the biological fate of chemicals, 12(4), 437-441. [Link]

-

Wiest, D. B., et al. (1991). Pharmacodynamics and pharmacokinetics of esmolol, a short-acting beta-blocking agent, in children. The Journal of pediatrics, 119(2), 303-308. [Link]

-

Reddy, K. S., et al. (2011). Novel Asymmetric Synthesis of (S)-Esmolol Using Hydrolytic Kinetic Resolution. Synthetic Communications, 41(11), 1653-1658. [Link]

-

Das, G., & Ferris, J. (1988). Esmolol in the treatment of supraventricular tachyarrhythmias. Canadian journal of cardiology, 4(4), 177-180. [Link]

-

Tobiassen, H., et al. (2020). Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure β-Blockers (S)-Esmolol and (S)-Penbutolol. Catalysts, 10(11), 1269. [Link]

-

The Esmolol vs Placebo Multicenter Study Group. (1986). Comparison of the efficacy and safety of esmolol, a short-acting beta blocker, with placebo in the treatment of supraventricular tachyarrhythmias. American heart journal, 111(1), 42-48. [Link]

-

Chemoenzymatic synthesis of (S)‐esmolol (37 A) and (S)‐penbutolol (38 B) with their chiral building block. ResearchGate. [Link]

-

Reddy, K. S., et al. (2011). Novel Asymmetric Synthesis of (S)-Esmolol Using Hydrolytic Kinetic Resolution. Taylor & Francis Online. [Link]

-

Turlapaty, P., et al. (1987). Pharmacokinetics and pharmacodynamics of esmolol administered as an intravenous bolus. Semantic Scholar. [Link]

- Process for synthesizing and refining esmolol hydrochloride.

-

The Esmolol Research Group. (1987). Intravenous esmolol for the treatment of supraventricular tachyarrhythmia: results of a multicenter, baseline-controlled safety and efficacy study in 160 patients. The American journal of cardiology, 59(13), 1180-1185. [Link]

-

Brevibloc (esmolol) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

New Chemical and Chemo-enzymatic Synthesis of (RS)-, (R)-, and (S)-Esmolol. ResearchGate. [Link]

-

Esmolol. PubChem. [Link]

-

Esmolol hydrochloride in water for injection. accessdata.fda.gov. [Link]

- Process for synthesizing and refining esmolol hydrochloride.

-

Esmolol. Deranged Physiology. [Link]

- Novel method for preparing esmolol hydrochloride optical isomer.

-

What is the mechanism of Esmolol Hydrochloride? Patsnap Synapse. [Link]

-

Drug Approval Package: Brevibloc (Esmolol HCI) NDA # 019386. accessdata.fda.gov. [Link]

-

Drug Approval Package: Brevibloc (Esmolol Hydrochloride) NDA #19-386/S21. accessdata.fda.gov. [Link]

-

Comparison of the efficacy and safety of esmolol, a short-acting beta blocker, with placebo in the treatment of supraventricular tachyarrhythmias. Scilit. [Link]

-

Esmolol. PubMed. [Link]

-

Synthesis and evaluation of esmolol prodrugs for transdermal delivery. ResearchGate. [Link]

-

Anroop, B., et al. (2010). Synthesis and evaluation of esmolol prodrugs for transdermal delivery. Acta poloniae pharmaceutica, 67(3), 249-255. [Link]

-

Murthy, V. S., & Hwang, T. F. (1988). Esmolol: a titratable short-acting intravenous beta blocker for acute critical care settings. Journal of critical care, 3(1), 1-13. [Link]

-

Determination That BREVIBLOC (Esmolol Hydrochloride) Injection, 250 Milligrams/Milliliter, 10-Milliliter Ampule, Was Withdrawn From Sale for Reasons of Safety or Effectiveness. Federal Register. [Link]

-

Brevibloc: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

Brevibloc premixed injection. accessdata.fda.gov. [Link]

-

Generic Brevibloc Availability & Release Date. Drugs.com. [Link]

-

Esmolol Hydrochloride. PubChem. [Link]

-

Kanithi, S. C., et al. (2021). A Novel Validated Chiral HPLC Method for the Enantiomeric Separation of Esmolol Hydrochloride on Amylose-Based Stationary Phase in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 12(11), 6016-6027. [Link]

-

Insight into the Structure and Formation Mechanism of Esmolol Hydrochloride Polymorphs Based on Experiments and Molecular Simulations. ResearchGate. [Link]

Sources

- 1. Esmolol - Wikipedia [en.wikipedia.org]

- 2. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Esmolol: a titratable short-acting intravenous beta blocker for acute critical care settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brevibloc: Package Insert / Prescribing Information / MOA [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Basic pharmacology of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. drugs.com [drugs.com]

- 9. Biochemical properties of blood esmolol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Esterases Involved in the Rapid Bioconversion of Esmolol after Intravenous Injection in Humans [jstage.jst.go.jp]

- 11. Esmolol | C16H25NO4 | CID 59768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. CN1217320A - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]

- 17. CN1074763C - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]

- 18. CN101891636A - Novel method for preparing esmolol hydrochloride optical isomer - Google Patents [patents.google.com]

- 19. youtube.com [youtube.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Esmolol in the treatment of supraventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparison of the efficacy and safety of esmolol, a short-acting beta blocker, with placebo in the treatment of supraventricular tachyarrhythmias. The Esmolol vs Placebo Multicenter Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Intravenous esmolol for the treatment of supraventricular tachyarrhythmia: results of a multicenter, baseline-controlled safety and efficacy study in 160 patients. The Esmolol Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Drug Approval Package: Brevibloc (Esmolol HCI) NDA # 019386 [accessdata.fda.gov]

- 26. Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Federal Register :: Determination That BREVIBLOC (Esmolol Hydrochloride) Injection, 250 Milligrams/Milliliter, 10-Milliliter Ampule, Was Withdrawn From Sale for Reasons of Safety or Effectiveness [federalregister.gov]

(S)-Esmolol Hydrochloride in vitro receptor binding affinity

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of (S)-Esmolol Hydrochloride

Executive Summary

(S)-Esmolol is the pharmacologically active enantiomer of esmolol, an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its clinical utility in managing cardiovascular events in critical care settings is directly attributable to its specific and reversible interaction with its primary molecular target.[3][4] A comprehensive understanding of its in vitro receptor binding affinity is fundamental for preclinical drug development, mechanism of action studies, and predicting clinical efficacy and safety. This guide provides a detailed examination of the receptor binding characteristics of (S)-Esmolol, the methodologies used for its characterization, and the downstream signaling consequences of receptor engagement. We synthesize data from authoritative sources, present detailed experimental protocols grounded in best practices, and place these findings within the broader context of G-protein coupled receptor (GPCR) biology and regulatory expectations.

The Primary Target: The β1-Adrenergic Receptor

The β1-adrenergic receptor (β1-AR) is a member of the vast GPCR superfamily, the largest group of membrane proteins in the human genome and the target of approximately 30% of all FDA-approved drugs.[5] β1-ARs are predominantly expressed in the heart, where they constitute about 80% of the total β-adrenergic receptor population.[6] Their primary physiological role is to mediate the chronotropic (heart rate) and inotropic (contractility) effects of the endogenous catecholamines, norepinephrine and epinephrine.[6][7] As a competitive antagonist, this compound selectively binds to these receptors, preventing catecholamine binding and thereby attenuating the sympathetic response.[8]

Core Principles of In Vitro Receptor Binding Assays

To quantify the interaction between a ligand like (S)-Esmolol and its receptor, in vitro binding assays are indispensable. The radioligand binding assay remains the gold standard for directly measuring receptor density and ligand affinity due to its high sensitivity and specificity.[9]

Foundational Concepts

-

Affinity: A measure of the strength of the binding interaction between a ligand and a receptor. It is typically expressed as the dissociation constant (Kd) for radioligands or the inhibition constant (Ki) for unlabeled competitor ligands like esmolol. A lower Kd or Ki value signifies higher binding affinity.

-

Competition Binding: These assays are used to determine the affinity of an unlabeled test compound (the "competitor," e.g., (S)-Esmolol).[9] They measure the ability of the competitor to displace a radiolabeled ligand of known affinity from the receptor. The resulting data point is the IC50, the concentration of competitor that displaces 50% of the specific binding of the radioligand.

-

IC50 to Ki Conversion: The IC50 value is dependent on the concentration and affinity of the radioligand used. Therefore, it is converted to the Ki, an absolute measure of the competitor's affinity, using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Binding Profile of this compound

(S)-Esmolol is characterized by its moderate potency and high selectivity for the β1-AR over the β2-AR subtype. This cardioselectivity is a key feature, minimizing off-target effects such as bronchoconstriction, which can be mediated by β2-AR blockade.[3]

Primary Target Affinity (β1-Adrenergic Receptor)

Studies using radioligand binding assays with membrane preparations from various tissues consistently demonstrate (S)-Esmolol's affinity for the β1-AR. Data from the ChEMBL database, derived from DrugMatrix in vitro pharmacology screening, reports a pKi of 6.94 for esmolol at the human β1-adrenoceptor, which corresponds to a Ki of 113.7 nM.[10]

Selectivity Profile

The selectivity of a β-blocker is a critical determinant of its clinical safety profile. (S)-Esmolol exhibits a significantly lower affinity for other adrenergic receptor subtypes.

-

β2-Adrenergic Receptor: In vitro radioligand binding studies have demonstrated that esmolol possesses a 34-fold higher affinity for β1-adrenoceptors compared to β2-adrenoceptors.[11][12] One study using rat heart (β1) and lung (β2) membrane preparations reported Ki values of 5.2 µM and 11.5 µM, respectively.[13]

-

α-Adrenergic Receptors: Esmolol shows minimal to no affinity for α-adrenergic receptors, nor does it possess intrinsic sympathomimetic or membrane-stabilizing activity.[3][13]

Data Summary: Receptor Binding Affinity of Esmolol

| Receptor Subtype | Species/Tissue | Assay Type | Radioligand | Affinity Metric | Value | Reference |

| β1-Adrenoceptor | Human | Radioligand Binding | [125I]Cyanopindolol | pKi | 6.94 | [10] |

| Ki | 113.7 nM | [10] | ||||

| β1-Adrenoceptor | Rat Heart | Radioligand Binding | Not Specified | Ki | 5.2 µM | [13] |

| β2-Adrenoceptor | Rat Lung | Radioligand Binding | Not Specified | Ki | 11.5 µM | [13] |

| Selectivity Ratio | In Vitro | Radioligand Binding | Not Specified | β1:β2 Affinity | 34-fold | [11][12] |

Experimental Protocol: Competition Radioligand Binding Assay for (S)-Esmolol

This protocol outlines a robust, self-validating system for determining the Ki of (S)-Esmolol at the human β1-adrenergic receptor expressed in a recombinant cell line (e.g., HEK293 or CHO cells).

Objective

To quantify the binding affinity (Ki) of this compound at the human β1-adrenergic receptor via competitive displacement of the non-selective antagonist radioligand [125I]-Cyanopindolol ([125I]-CYP).

Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents

-

Membrane Preparation: Frozen membrane homogenates from HEK293 cells stably expressing the human β1-adrenergic receptor.

-

Radioligand: [125I]-Iodocyanopindolol (~2200 Ci/mmol).

-

Competitor: this compound.

-

Non-Specific Binding (NSB) Control: Propranolol or CGP 20712A (a β1-selective antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at 25°C.

-

Filtration System: Cell harvester with GF/B glass fiber filters.

-

Scintillation Counter: Gamma counter suitable for 125I.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare serial dilutions of (S)-Esmolol in assay buffer, typically covering a concentration range from 10⁻¹¹ M to 10⁻⁴ M.

-

Prepare the radioligand solution in assay buffer at a concentration equal to 2x its Kd (e.g., ~60 pM for [125I]-CYP).[14]

-

Prepare the NSB control (e.g., 10 µM Propranolol) in assay buffer.

-

Thaw the cell membrane preparation on ice and dilute in ice-cold assay buffer to a final concentration that yields sufficient signal (e.g., 5-10 µg protein per well).

-

-

Assay Plate Setup (96-well format):

-

Total Binding (TB) wells: 50 µL assay buffer.

-

Non-Specific Binding (NSB) wells: 50 µL of 10 µM Propranolol solution.

-

Competitor wells: 50 µL of each (S)-Esmolol dilution.

-

-

Incubation:

-

To all wells, add 50 µL of the diluted radioligand solution.

-

To all wells, add 100 µL of the diluted membrane preparation to initiate the binding reaction. The final assay volume is 200 µL.

-

Incubate the plate for 60-90 minutes at 25°C with gentle agitation. This time should be sufficient to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the reaction by harvesting the plate contents onto GF/B filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters into vials and count the radioactivity (counts per minute, CPM) in a gamma counter.

-

-

Data Analysis:

-

Calculate the Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.

-

Plot the percentage of specific binding against the log concentration of (S)-Esmolol.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.[14]

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

System Validation and Trustworthiness

A protocol becomes a self-validating system when it includes rigorous controls. The affinity (Kd) of the radioligand should be determined independently via a saturation binding experiment to ensure an accurate Ki calculation.[9] The inclusion of both total and non-specific binding controls in every assay is mandatory to confirm that specific binding is being measured. All experiments should be performed in duplicate or triplicate to ensure reproducibility.

Downstream Signaling Consequences of β1-AR Engagement

The binding of a ligand to the β1-AR initiates a cascade of intracellular events. While antagonism by (S)-Esmolol blocks these pathways, understanding them is crucial for appreciating the drug's mechanism of action.

The Canonical Gs-PKA Pathway

Traditionally, the β1-AR is known to couple to the stimulatory G-protein, Gs.[6] This interaction activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates multiple downstream targets in cardiomyocytes, leading to increased heart rate and contractility.[7]

Caption: Canonical β1-AR Gs-cAMP-PKA signaling pathway.

Alternative Gi-Coupling and Cardioprotective Signaling

More recent research has revealed that the β1-AR is not exclusively coupled to Gs. It can also engage the inhibitory G-protein, Gi.[6][15] This β1-AR-Gi signaling is considered cardioprotective and can be activated by certain biased ligands.[7][15] This pathway can lead to the transactivation of other receptors, like the epidermal growth factor receptor (EGFR), and activate pro-survival kinases such as Akt and ERK.[6][16]

Caption: Alternative β1-AR Gi-protein mediated signaling.

Regulatory Context and Scientific Integrity

In vitro pharmacology studies, including receptor binding assays, are a cornerstone of nonclinical safety assessment for new drug candidates.[17] Regulatory bodies like the U.S. Food and Drug Administration (FDA) expect these studies to be conducted with high scientific rigor. For pivotal studies intended to support clinical investigations, they should be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data quality and integrity.[18] These assays provide critical information on a drug's mechanism of action, potential off-target liabilities, and help inform the design of subsequent in vivo and clinical studies.[17][19]

Conclusion

The therapeutic action of this compound is defined by its selective, high-affinity binding to the β1-adrenergic receptor. The in vitro characterization of this interaction through robust methodologies like competitive radioligand binding assays provides the foundational quantitative data for its pharmacological profile. An affinity in the nanomolar range, coupled with a significant selectivity margin over the β2-AR subtype, confirms its cardioselective nature. This detailed understanding of its molecular pharmacology, from receptor binding kinetics to the modulation of downstream signaling pathways, is essential for drug development professionals dedicated to advancing cardiovascular therapeutics.

References

- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH. (2024-01-01).

- Detection of beta-adrenergic receptors by radioligand binding - PubMed. (2000).

- G Protein-Coupled Receptors: A Century of Research and Discovery. (2024-06-20).

- Study design of (A) competition radioligand binding assay to quantify β...

- Gi-protein-coupled β 1-adrenergic receptor - PMC - NIH.

- (PDF)

- G-Protein–Coupled Receptors in Heart Disease | Circul

- Detection of β-Adrenergic Receptors by Radioligand Binding | Springer N

- Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor | ACS Medicinal Chemistry Letters - ACS Public

- Stereoselective Pharmacokinetics of Esmolol Enantiomers - ResearchG

- G protein-coupled receptor signaling: transducers and effectors.

- Esmolol Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem.

- S7A Safety Pharmacology Studies for Human Pharmaceuticals - FDA.

- Pharmacological properties of esmolol hydrochloride - ResearchG

- Beta 1-adrenoceptor subtype selective antagonism of esmolol and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor. | Semantic Scholar.

- Esmolol Adrenergic Receptor antagonist | Selleck Chemicals.

- Esmolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed.

- IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT)

- Beta 1-adrenoceptor subtype selective antagonism of esmolol and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor - PubMed. (1995-05).

- Esmolol hydrochloride: an ultrashort-acting, beta-adrenergic blocking agent - PubMed.

- Esmolol HCl Adrenergic Receptor antagonist - Selleck Chemicals. (2024-05-22).

- Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations - Regul

- esmolol [Ligand Id: 7178] activity data from GtoPdb and ChEMBL - IUPHAR/BPS Guide to PHARMACOLOGY.

- Esmolol, an ultrashort-acting, selective beta 1-adrenoceptor antagonist: pharmacodynamic and pharmacokinetic properties - PubMed.

- What is the mechanism of action of esmolol (beta-1 adrenergic receptor blocker)? (2025-12-20).

- ICH M12 Drug-Drug Interaction Studies Final Guidance - YouTube. (2024-10-21).

- FDA-NIH 2024 | D1S05 - Overview of CDER Nonclinical Resources and Guidance for Approaching First... (2025-09-11).

- What is the recommended protocol for esmolol (beta blocker) titration to achieve desired heart rate or blood pressure? - Dr.Oracle. (2025-10-10).

- Esmolol - St

- esmolol hydrochloride in water for injection - accessd

Sources

- 1. Esmolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Esmolol hydrochloride: an ultrashort-acting, beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. droracle.ai [droracle.ai]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. esmolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Beta 1-adrenoceptor subtype selective antagonism of esmolol and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor. | Semantic Scholar [semanticscholar.org]

- 12. Beta 1-adrenoceptor subtype selective antagonism of esmolol and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. fda.gov [fda.gov]

- 18. IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information | FDA [fda.gov]

- 19. youtube.com [youtube.com]

(S)-Esmolol Hydrochloride: A Preclinical Pharmacology Whitepaper

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology of (S)-Esmolol Hydrochloride, a short-acting, cardioselective beta-1 adrenergic receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic, pharmacodynamic, pharmacokinetic, and safety pharmacology studies that form the foundation of its clinical application.

Introduction: The Clinical Niche of a Rapidly Titratable Beta-Blocker

This compound is an intravenous beta-1 selective adrenergic antagonist approved for the short-term management of supraventricular tachycardia, including atrial fibrillation and atrial flutter with rapid ventricular response, and for the treatment of tachycardia and hypertension in the perioperative setting.[1] Its defining characteristic is its ultra-short duration of action, stemming from a unique metabolic pathway, which allows for precise and rapid titration of beta-blockade in critically ill patients.[2] This guide will elucidate the preclinical evidence that underpins its distinct clinical profile.

Mechanism of Action: Selective Antagonism of the Beta-1 Adrenergic Receptor

This compound exerts its pharmacological effects through competitive antagonism of beta-1 adrenergic receptors, which are predominantly located in cardiac muscle.[3] By blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors, esmolol attenuates the sympathetic drive to the heart. This leads to a decrease in heart rate (negative chronotropic effect), a reduction in myocardial contractility (negative inotropic effect), and a slowing of atrioventricular conduction (negative dromotropic effect).[3]

Receptor Binding Affinity and Selectivity

The cardioselectivity of esmolol is a key feature, minimizing off-target effects on beta-2 adrenergic receptors located in bronchial and vascular smooth muscle. Preclinical in vitro studies are essential to quantify this selectivity.

Experimental Protocol: In Vitro Radioligand Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to specific receptors.[4]

-

Membrane Preparation: Isolate cell membranes from tissues expressing the target receptors (e.g., rat heart for beta-1 and rat lung for beta-2).[5]

-

Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand known to bind to the target receptors (e.g., [3H]-dihydroalprenolol) and varying concentrations of unlabeled this compound.[6]

-

Separation: Separate the bound from the free radioligand via rapid vacuum filtration through glass fiber filters.[6]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 (the concentration of drug that inhibits 50% of specific binding). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.[4]

Table 1: Preclinical Receptor Binding Affinity of Esmolol [5]

| Receptor Subtype | Tissue Source | Ki (μM) |

| Beta-1 Adrenoceptor | Rat Heart Membranes | 5.2 |

| Beta-2 Adrenoceptor | Rat Lung Membranes | 11.5 |

These preclinical data demonstrate that esmolol has a higher affinity for beta-1 adrenoceptors compared to beta-2 adrenoceptors, supporting its classification as a cardioselective beta-blocker.[5] It is important to note that this selectivity is dose-dependent and can be diminished at higher clinical doses.[3]

Pharmacodynamics: In Vivo Cardiovascular Effects

Preclinical in vivo studies in animal models are crucial for characterizing the dose-dependent physiological effects of this compound on the cardiovascular system. Conscious and anesthetized dog models are frequently used for this purpose.[7][8]

Hemodynamic Effects in Anesthetized Animal Models

Experimental Protocol: In Vivo Hemodynamic Study in Anesthetized Dogs

-

Animal Preparation: Anesthetize healthy adult mongrel dogs and instrument them for continuous monitoring of cardiovascular parameters, including heart rate (HR), arterial blood pressure (systolic, diastolic, and mean), and indices of cardiac contractility such as the maximum rate of rise of left ventricular pressure (LV dP/dtmax).[7][8]

-

Drug Administration: Administer this compound as a continuous intravenous infusion at escalating doses.

-

Data Collection: Record all hemodynamic parameters at baseline and throughout the drug infusion period.

-

Challenge with a Beta-Agonist: To demonstrate competitive antagonism, administer a beta-adrenergic agonist like isoprenaline before and during esmolol infusion and measure the blunting of the agonist's effects.[7]

-

Data Analysis: Analyze the dose-response relationship for each hemodynamic parameter.

Table 2: Representative Preclinical Hemodynamic Effects of Esmolol in Conscious Dogs [7]

| Parameter | Condition | Esmolol Dose (µg/kg/min) | % Change from Isoprenaline-Induced Maximum |

| Heart Rate | Isoprenaline Challenge | 25 | ↓ |

| 250 | ↓↓ | ||

| LV dP/dtmax | Isoprenaline Challenge | 25 | ↓↓ |

| 250 | ↓↓↓ | ||

| Diastolic Blood Pressure | Isoprenaline Challenge | 25 | Minimal Effect |

| 250 | Minimal Effect |

Arrow notation represents the magnitude of the effect (↓: slight decrease, ↓↓: moderate decrease, ↓↓↓: marked decrease).

These studies confirm that in a preclinical setting, esmolol produces a dose-dependent reduction in heart rate and myocardial contractility, particularly in the presence of sympathetic stimulation.[7] The minimal effect on diastolic blood pressure further supports its beta-1 selectivity.[7]

Figure 1: Mechanism of action of (S)-Esmolol at the beta-1 adrenergic receptor.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The unique pharmacokinetic profile of this compound is central to its clinical utility.

Metabolism and Elimination

Esmolol is rapidly metabolized via hydrolysis of its ester linkage by esterases present in the cytosol of red blood cells.[9] This metabolic pathway is distinct from that of many other drugs, which are typically metabolized in the liver or excreted by the kidneys. The primary metabolite is an acid metabolite with approximately 1500-fold less beta-blocking activity than the parent compound, and methanol in amounts comparable to endogenous levels.[9]

This rapid metabolism results in a very short elimination half-life of approximately 9 minutes in humans.[9] Preclinical studies in dogs have also demonstrated this rapid clearance. Following intravenous administration of 14C-labeled esmolol to dogs, the half-life of the d-isomer was found to be slightly longer than that of the l-isomer.[10]

Table 3: Preclinical Pharmacokinetic Parameters of Esmolol Enantiomers in Dogs (10 mg/kg IV) [10]

| Enantiomer | Half-life (t1/2) | Area Under the Curve (AUC) |

| l-esmolol | Shorter | Lower |

| d-esmolol | 1.7-fold longer than l-esmolol | 1.6-fold higher than l-esmolol |

Distribution

Following intravenous administration, esmolol is rapidly distributed. In rats, after a single intravenous dose of 14C-esmolol, there was no significant difference in the concentration of the two enantiomers in the heart, a primary target organ.[10]

Figure 2: Pharmacokinetic pathway of this compound.

Preclinical Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[11] These studies are conducted in accordance with regulatory guidelines such as the ICH S7A and S7B.[12][13]